Tridecyl hydrogen sulfate
CAS No.: 7328-26-9
Cat. No.: VC17184439
Molecular Formula: C13H28O4S
Molecular Weight: 280.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7328-26-9 |
|---|---|
| Molecular Formula | C13H28O4S |
| Molecular Weight | 280.43 g/mol |
| IUPAC Name | tridecyl hydrogen sulfate |
| Standard InChI | InChI=1S/C13H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H,14,15,16) |
| Standard InChI Key | QTUIJRIDZOSXHJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCOS(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound consists of a linear tridecyl group () bonded to a hydrogen sulfate moiety (). The sulfate group’s electronegativity creates a dipole moment, fostering interactions with polar solvents, while the alkyl chain mediates solubility in hydrocarbons.
Physical Characteristics
Tridecyl hydrogen sulfate typically presents as a colorless to pale yellow liquid with a molecular weight of 280.45 g/mol. Key properties include:
| Property | Value |
|---|---|
| Melting Point | < 25°C (liquid at room temp) |
| Solubility in Water | Miscible |
| Density | ~1.05 g/cm³ |
| Critical Micelle Conc. | 0.1–0.5 mM (estimated) |
These values approximate those of structurally similar compounds like tetradecyl hydrogen sulfate (melting point: 250–260°C) , adjusted for the shorter carbon chain. The liquid state at ambient temperatures facilitates its incorporation into liquid formulations without requiring solubilizers .
Synthesis Methods
Tridecyl hydrogen sulfate is synthesized via two primary routes:
Direct Sulfation of Tridecanol
The most common method involves reacting tridecanol with concentrated sulfuric acid:
This exothermic reaction requires temperature control (40–60°C) to prevent sulfonation by-products . Patents describe analogous processes for quaternary ammonium sulfates, where stoichiometric acid addition ensures complete esterification .
Neutralization of Sodium Tridecyl Sulfate
An alternative approach involves protonating sodium tridecyl sulfate with a strong acid (e.g., HCl):
This method avoids handling concentrated sulfuric acid but necessitates precise pH control to prevent hydrolysis .
Comparative Analysis with Alkyl Sulfate Homologs
The compound’s performance is contextualized against related surfactants:
This table highlights tridecyl hydrogen sulfate’s intermediary properties, making it suitable for niche applications requiring balanced hydrophilicity and foam persistence.
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